molecular formula C12H20O4 B14388671 Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate CAS No. 89930-10-9

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate

Katalognummer: B14388671
CAS-Nummer: 89930-10-9
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: UGVAYLTWKDXLRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a methylpentene side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of 4-methylpent-3-en-1-ol with acetic acid and a dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.

    DAMASCENOLIDE TM: A compound with a similar dioxolane ring structure.

    MDMB-4en-PINACA: A synthetic cannabinoid with a related ester group.

Uniqueness

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a methylpentene side chain, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89930-10-9

Molekularformel

C12H20O4

Molekulargewicht

228.28 g/mol

IUPAC-Name

methyl 2-[2-(4-methylpent-3-enyl)-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C12H20O4/c1-10(2)5-4-6-12(9-11(13)14-3)15-7-8-16-12/h5H,4,6-9H2,1-3H3

InChI-Schlüssel

UGVAYLTWKDXLRD-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1(OCCO1)CC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.